molecular formula C16H25O4P B8308996 Diisopropyl (2-oxo-4-phenylbutyl)phosphonate

Diisopropyl (2-oxo-4-phenylbutyl)phosphonate

Cat. No. B8308996
M. Wt: 312.34 g/mol
InChI Key: BPCNGGFILMYRQW-UHFFFAOYSA-N
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Patent
US06562782B1

Procedure details

Scheme 1 is carried out by treating norbornylene (Aldrich) with (a) K3Fe(CN)6, K2OsO4.2H2O, quinuclidine, K2CO3, t-BuOH:H2O 1:1 to yield a diol intermediate which is then (b) treated with NaIO4, THF:H2O 3:1 at 0° C. to room temperature to yield a dialdehyde; (c) (iPrO)2P(O)CH2C(O)CH2CH2Ph, t-BuOK, THF at 0° C. to room temperature, 2 hr, then the dialdehyde is introduced and the reaction warmed from −78° C. to 4° C. to yield the dieneophile; (d) Diels Alder reaction with (CH3)3Al (0.05 eq.) 10 min, then AlCl3 (0.50 eq.), CH2Cl2 at 0° C., 10 min, then cyclopentadiene (10 eq.) at 4° C. to yield the DA adduct; (e) LiAlH4 (6.0 eq.), THF at room temperature followed by (f) Bz-Cl (3.6 eq.), Et3N (4.0 eq.), CH2Cl2 at room temperature (two steps) to yield the dibenzoate-protected DA adduct; and the ter-cyclopentane scaffold is finally assembled at (g) O3, CH3OH/CH2Cl2 1:1 at −78° C., then NaBH4 (10 eq.) at 0° C. to room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(CC(CC[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18]C=1)=O)(OC(C)C)(OC(C)C)=O.CC([O-])(C)C.[K+].C1COCC1.[Al:33](C)(C)C.C(Cl)[Cl:38]>>[Al+3:33].[Cl-:38].[Cl-:38].[Cl-:38].[CH:18]1[CH2:19][CH:20]=[CH:21][CH:16]=1 |f:1.2,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC(C)C)(OC(C)C)CC(=O)CCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed from −78° C. to 4° C.
CUSTOM
Type
CUSTOM
Details
to yield the dieneophile

Outcomes

Product
Name
Type
product
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
C1=CC=CC1
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06562782B1

Procedure details

Scheme 1 is carried out by treating norbornylene (Aldrich) with (a) K3Fe(CN)6, K2OsO4.2H2O, quinuclidine, K2CO3, t-BuOH:H2O 1:1 to yield a diol intermediate which is then (b) treated with NaIO4, THF:H2O 3:1 at 0° C. to room temperature to yield a dialdehyde; (c) (iPrO)2P(O)CH2C(O)CH2CH2Ph, t-BuOK, THF at 0° C. to room temperature, 2 hr, then the dialdehyde is introduced and the reaction warmed from −78° C. to 4° C. to yield the dieneophile; (d) Diels Alder reaction with (CH3)3Al (0.05 eq.) 10 min, then AlCl3 (0.50 eq.), CH2Cl2 at 0° C., 10 min, then cyclopentadiene (10 eq.) at 4° C. to yield the DA adduct; (e) LiAlH4 (6.0 eq.), THF at room temperature followed by (f) Bz-Cl (3.6 eq.), Et3N (4.0 eq.), CH2Cl2 at room temperature (two steps) to yield the dibenzoate-protected DA adduct; and the ter-cyclopentane scaffold is finally assembled at (g) O3, CH3OH/CH2Cl2 1:1 at −78° C., then NaBH4 (10 eq.) at 0° C. to room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(CC(CC[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18]C=1)=O)(OC(C)C)(OC(C)C)=O.CC([O-])(C)C.[K+].C1COCC1.[Al:33](C)(C)C.C(Cl)[Cl:38]>>[Al+3:33].[Cl-:38].[Cl-:38].[Cl-:38].[CH:18]1[CH2:19][CH:20]=[CH:21][CH:16]=1 |f:1.2,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC(C)C)(OC(C)C)CC(=O)CCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed from −78° C. to 4° C.
CUSTOM
Type
CUSTOM
Details
to yield the dieneophile

Outcomes

Product
Name
Type
product
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
C1=CC=CC1
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06562782B1

Procedure details

Scheme 1 is carried out by treating norbornylene (Aldrich) with (a) K3Fe(CN)6, K2OsO4.2H2O, quinuclidine, K2CO3, t-BuOH:H2O 1:1 to yield a diol intermediate which is then (b) treated with NaIO4, THF:H2O 3:1 at 0° C. to room temperature to yield a dialdehyde; (c) (iPrO)2P(O)CH2C(O)CH2CH2Ph, t-BuOK, THF at 0° C. to room temperature, 2 hr, then the dialdehyde is introduced and the reaction warmed from −78° C. to 4° C. to yield the dieneophile; (d) Diels Alder reaction with (CH3)3Al (0.05 eq.) 10 min, then AlCl3 (0.50 eq.), CH2Cl2 at 0° C., 10 min, then cyclopentadiene (10 eq.) at 4° C. to yield the DA adduct; (e) LiAlH4 (6.0 eq.), THF at room temperature followed by (f) Bz-Cl (3.6 eq.), Et3N (4.0 eq.), CH2Cl2 at room temperature (two steps) to yield the dibenzoate-protected DA adduct; and the ter-cyclopentane scaffold is finally assembled at (g) O3, CH3OH/CH2Cl2 1:1 at −78° C., then NaBH4 (10 eq.) at 0° C. to room temperature.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(CC(CC[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18]C=1)=O)(OC(C)C)(OC(C)C)=O.CC([O-])(C)C.[K+].C1COCC1.[Al:33](C)(C)C.C(Cl)[Cl:38]>>[Al+3:33].[Cl-:38].[Cl-:38].[Cl-:38].[CH:18]1[CH2:19][CH:20]=[CH:21][CH:16]=1 |f:1.2,6.7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC(C)C)(OC(C)C)CC(=O)CCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
dialdehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction warmed from −78° C. to 4° C.
CUSTOM
Type
CUSTOM
Details
to yield the dieneophile

Outcomes

Product
Name
Type
product
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
C1=CC=CC1
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.